1-Amino-2-naphthonitrile

Description

BenchChem offers high-quality 1-Amino-2-naphthonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-naphthonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

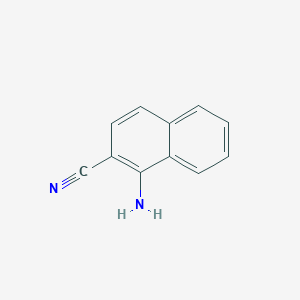

Structure

3D Structure

Properties

IUPAC Name |

1-aminonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECDNKIIZWFBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2-naphthonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-naphthonitrile is a vital bifunctional molecule incorporating both an amino and a nitrile group on a naphthalene scaffold. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and materials with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the currently available data on the chemical properties and structure of 1-Amino-2-naphthonitrile, intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields. While experimental data for this specific compound is limited in publicly accessible literature, this guide compiles available information and provides context through data on closely related analogs.

Chemical Structure and Identification

The structural framework of 1-Amino-2-naphthonitrile consists of a naphthalene ring system substituted with an amino group at the C1 position and a nitrile group at the C2 position.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 3100-67-2 |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol |

| InChI | InChI=1S/C11H8N2/c12-10-7-8(11(13)9-5-2-1-3-6-9)4-10/h1-7H,12H2 |

| SMILES | N#Cc1c(N)c2ccccc2cc1 |

Physicochemical Properties

| Property | Value | Source/Notes |

| Melting Point | Not available | Data for the related compound 1-amino-2-naphthoic acid is 270 °C[1]. The melting point of 2-naphthonitrile is 63-68 °C[2]. |

| Boiling Point | Not available | Data for 2-naphthonitrile is 156-158 °C at 12 mmHg[2]. |

| Solubility | Insoluble in water. Expected to be soluble in organic solvents like ethanol, dichloromethane, and ether. | Based on the general solubility of naphthonitriles and amino-naphthalene derivatives[3][4]. |

| Appearance | Off-white to beige crystalline powder. | Based on data for the similar compound 2-Naphthonitrile[4]. |

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Amino-2-naphthonitrile has been found in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Features:

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7-8.5 ppm). The protons of the amino group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show 11 distinct carbon signals. The nitrile carbon would be expected in the range of 115-125 ppm. The carbons of the naphthalene ring would appear in the aromatic region (approx. 110-150 ppm).

-

FTIR: The spectrum would be characterized by the presence of a sharp, medium-intensity peak for the C≡N stretch around 2220-2260 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 168. Fragmentation patterns would likely involve the loss of HCN (m/z 27) and potentially other fragments from the naphthalene ring.

Synthesis and Reactivity

A detailed, experimentally verified protocol for the synthesis of 1-Amino-2-naphthonitrile is not available in the public domain. However, its synthesis can be conceptually approached through established organic chemistry reactions.

Potential Synthetic Pathway:

A plausible synthetic route could involve the Sandmeyer reaction, starting from a suitable amino-substituted naphthylamine. Another approach could be the direct amination of a halogenated naphthonitrile.

References

Spectroscopic Profile of 1-Amino-2-naphthonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthonitrile (C₁₁H₈N₂) is a bifunctional naphthalene derivative containing both an amino and a nitrile group. These functional groups make it a valuable building block in the synthesis of various heterocyclic compounds, dyes, and potentially biologically active molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation in synthetic chemistry and drug discovery workflows. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-amino-2-naphthonitrile, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-amino-2-naphthonitrile. These predictions are based on the analysis of its chemical structure, including the effects of the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N) on the naphthalene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.2 | m | 2H | Aromatic-H (H-4, H-8) |

| ~ 7.2 - 7.6 | m | 4H | Aromatic-H (H-3, H-5, H-6, H-7) |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |

Rationale: The protons on the naphthalene ring will appear in the aromatic region (7.0-8.5 ppm). Protons H-4 and H-8 are likely to be the most downfield due to deshielding effects. The amino protons typically appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 145 - 150 | C-1 |

| ~ 130 - 135 | C-4a, C-8a |

| ~ 125 - 130 | C-4, C-5, C-8 |

| ~ 120 - 125 | C-6, C-7 |

| ~ 115 - 120 | C-3 |

| ~ 115 - 120 | -C≡N |

| ~ 95 - 105 | C-2 |

Rationale: The carbon atom attached to the amino group (C-1) is expected to be significantly shielded. Conversely, the carbon of the nitrile group will appear in the characteristic region for nitriles. The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the two substituents.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450 - 3300 | Medium | N-H | Asymmetric & Symmetric Stretch |

| 3100 - 3000 | Medium-Weak | Aromatic C-H | Stretch |

| ~ 2225 | Medium-Strong | C≡N | Stretch |

| 1650 - 1580 | Strong | N-H | Scissoring |

| 1600 - 1450 | Medium-Strong | Aromatic C=C | Stretch |

| 850 - 750 | Strong | Aromatic C-H | Out-of-plane Bend |

Rationale: The IR spectrum is expected to be dominated by the characteristic stretches of the amino and nitrile groups. The N-H stretching of the primary amine will likely appear as a doublet. The C≡N stretch is a sharp and easily identifiable band. Aromatic C-H and C=C stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Proposed Fragment |

| 168 | High | [M]⁺ (Molecular Ion) |

| 141 | Medium | [M - HCN]⁺ |

| 114 | Medium | [C₉H₆]⁺ |

Rationale: The molecular ion peak is expected at m/z 168, corresponding to the molecular weight of 1-amino-2-naphthonitrile. A common fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 141. Further fragmentation of the naphthalene ring structure is also anticipated.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like 1-amino-2-naphthonitrile.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-amino-2-naphthonitrile in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, a 400 or 500 MHz spectrometer is sufficient. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Set the spectral width to approximately 0-220 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Background Collection: Record a background spectrum of the empty ATR setup.

-

Sample Spectrum Acquisition: Record the spectrum of the sample. The instrument will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of 1-amino-2-naphthonitrile.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of 1-amino-2-naphthonitrile.

An In-depth Technical Guide to the Synthesis of 1-Amino-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 1-Amino-2-naphthonitrile, a valuable building block in medicinal chemistry and materials science. The following sections detail two distinct, chemically sound synthesis routes, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

1-Amino-2-naphthonitrile, with its unique arrangement of amino and cyano functionalities on the naphthalene core, presents a versatile scaffold for the synthesis of a wide array of polycyclic and heterocyclic compounds. Its utility in the development of novel pharmaceuticals and functional materials necessitates reliable and efficient synthetic methodologies. This guide outlines two proposed pathways, starting from readily available precursors: 2-Naphthol and 1-Naphthylamine. Each pathway is broken down into a series of well-established organic transformations, for which detailed experimental procedures and expected yields are provided.

Pathway 1: Synthesis Starting from 2-Naphthol

This synthetic route leverages the nitration of 2-naphthol as the initial step to introduce the nitrogen functionality at the C1 position. Subsequent functional group manipulations, including the conversion of the hydroxyl group to a triflate and a palladium-catalyzed cyanation, lead to the formation of the nitrile group at the C2 position. The final step involves the reduction of the nitro group to the desired primary amine.

Quantitative Data for Pathway 1

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Nitration | Nitric acid, Sulfuric acid, Acetic acid, 0-5 °C | 85-95 | General nitration procedures |

| 2 | Tritylation | Triflic anhydride, Pyridine, Dichloromethane, 0 °C to rt | 90-98 | Standard triflation protocols |

| 3 | Cyanation | Pd(PPh₃)₄, Zn(CN)₂, DMF, 80 °C | 70-85 | Palladium-catalyzed cyanation literature |

| 4 | Reduction | Iron powder, Hydrochloric acid, Ethanol/Water, Reflux | 80-90 | Bechamp reduction |

Experimental Protocols for Pathway 1

Step 1: Synthesis of 1-Nitro-2-naphthol

To a stirred solution of 2-naphthol (14.4 g, 100 mmol) in glacial acetic acid (100 mL) at 0 °C, a cooled mixture of concentrated nitric acid (7.5 mL, 120 mmol) and concentrated sulfuric acid (2.5 mL) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then poured into ice water (500 mL), and the resulting yellow precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 1-nitro-2-naphthol.

Step 2: Synthesis of 1-Nitro-2-naphthyl trifluoromethanesulfonate

In a flame-dried flask under a nitrogen atmosphere, 1-nitro-2-naphthol (18.9 g, 100 mmol) is dissolved in anhydrous dichloromethane (200 mL). The solution is cooled to 0 °C, and pyridine (12.1 mL, 150 mmol) is added. Triflic anhydride (20.2 mL, 120 mmol) is then added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is then washed with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude triflate, which can be used in the next step without further purification.

Step 3: Synthesis of 1-Nitro-2-naphthonitrile

To a solution of 1-nitro-2-naphthyl trifluoromethanesulfonate (32.1 g, 100 mmol) in anhydrous DMF (200 mL) are added zinc cyanide (8.8 g, 75 mmol) and tetrakis(triphenylphosphine)palladium(0) (5.8 g, 5 mmol). The mixture is degassed with nitrogen for 15 minutes and then heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (300 mL) and washed with water (3 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1-nitro-2-naphthonitrile.

Step 4: Synthesis of 1-Amino-2-naphthonitrile

In a round-bottom flask, 1-nitro-2-naphthonitrile (19.8 g, 100 mmol) is suspended in a mixture of ethanol (200 mL) and water (50 mL). Iron powder (28 g, 500 mmol) and concentrated hydrochloric acid (5 mL) are added, and the mixture is heated to reflux with vigorous stirring for 6 hours. The hot reaction mixture is then filtered through a pad of Celite, and the filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to give 1-amino-2-naphthonitrile as a solid, which can be further purified by recrystallization.

Pathway 2: Synthesis Starting from 1-Naphthylamine

This alternative route begins with the readily available 1-naphthylamine. The synthesis involves the protection of the amino group, followed by a regioselective bromination at the C2 position. A subsequent palladium-catalyzed cyanation reaction introduces the nitrile functionality. The final step is the deprotection of the amino group to yield the target molecule.

Quantitative Data for Pathway 2

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Acetylation | Acetic anhydride, Pyridine, rt | 95-99 | Standard amine protection protocols |

| 2 | Bromination | N-Bromosuccinimide, Acetonitrile, rt | 75-85 | Electrophilic aromatic substitution literature |

| 3 | Cyanation | Pd₂(dba)₃, dppf, Zn(CN)₂, DMF, 120 °C | 65-80 | Palladium-catalyzed cyanation literature |

| 4 | Deprotection | Hydrochloric acid, Water, Reflux | 90-98 | Standard amide hydrolysis |

Experimental Protocols for Pathway 2

Step 1: Synthesis of N-(1-Naphthyl)acetamide

To a solution of 1-naphthylamine (14.3 g, 100 mmol) in pyridine (100 mL) at 0 °C, acetic anhydride (11.3 mL, 120 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The mixture is then poured into ice water (500 mL), and the resulting precipitate is collected by filtration, washed with cold water, and dried to give N-(1-naphthyl)acetamide.

Step 2: Synthesis of N-(2-Bromo-1-naphthyl)acetamide

N-(1-Naphthyl)acetamide (18.5 g, 100 mmol) is dissolved in acetonitrile (200 mL). N-Bromosuccinimide (19.6 g, 110 mmol) is added in portions over 30 minutes at room temperature. The reaction mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate (300 mL). The organic solution is washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization from ethanol to afford N-(2-bromo-1-naphthyl)acetamide.

Step 3: Synthesis of N-(2-Cyano-1-naphthyl)acetamide

A mixture of N-(2-bromo-1-naphthyl)acetamide (26.4 g, 100 mmol), zinc cyanide (8.8 g, 75 mmol), tris(dibenzylideneacetone)dipalladium(0) (2.3 g, 2.5 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (4.2 g, 7.5 mmol) in anhydrous DMF (200 mL) is degassed with nitrogen for 20 minutes. The reaction mixture is then heated at 120 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate (400 mL) and filtered through Celite. The filtrate is washed with water (3 x 150 mL) and brine (150 mL), dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give N-(2-cyano-1-naphthyl)acetamide.

Step 4: Synthesis of 1-Amino-2-naphthonitrile

N-(2-Cyano-1-naphthyl)acetamide (21.0 g, 100 mmol) is suspended in a mixture of 6 M hydrochloric acid (100 mL) and ethanol (100 mL). The mixture is heated to reflux for 8 hours. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 1-amino-2-naphthonitrile. The product can be further purified by recrystallization.

Conclusion

The two synthetic pathways detailed in this guide offer viable and robust methods for the preparation of 1-Amino-2-naphthonitrile from common starting materials. Pathway 1, commencing from 2-naphthol, provides a route that introduces the key functional groups in a logical sequence. Pathway 2, starting from 1-naphthylamine, offers an alternative strategy involving protection-functionalization-deprotection steps. The choice of pathway may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research group. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis of this important chemical intermediate.

Physical and chemical properties of 1-Amino-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 1-Amino-2-naphthonitrile is limited in publicly accessible literature. This guide compiles available information and provides theoretical and comparative data based on related compounds and general chemical principles.

Introduction

1-Amino-2-naphthonitrile is a bifunctional organic molecule incorporating a naphthalene backbone, an amino group, and a nitrile group. This unique combination of functional groups makes it a compound of interest in medicinal chemistry and organic synthesis. The naphthalene scaffold is a common feature in many biologically active compounds, and the amino and nitrile moieties offer versatile handles for synthetic modifications. This document provides a detailed overview of the known physical and chemical properties of 1-Amino-2-naphthonitrile, along with general experimental procedures and potential biological significance.

Physicochemical Properties

Quantitative data for 1-Amino-2-naphthonitrile is not extensively reported. The following tables summarize the available information.[1][2][3][4]

Table 1: General and Physical Properties of 1-Amino-2-naphthonitrile

| Property | Value | Source |

| CAS Number | 3100-67-2 | [2][3][4] |

| Molecular Formula | C₁₁H₈N₂ | [3][4] |

| Molecular Weight | 168.19 g/mol | [1][2][4] |

| Appearance | Not specified; likely a solid at room temperature. | General Knowledge |

| Melting Point | Not available. For comparison, the related compound 1-amino-2-naphthoic acid has a melting point of 270 °C.[5] | |

| Boiling Point | Not available. | |

| Solubility | Not specified. Likely soluble in organic solvents. | General Knowledge |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement | Storage |

| H302: Harmful if swallowed.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | Keep in a dark place, under an inert atmosphere, at room temperature.[2][4] |

| H315: Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] | |

| H319: Causes serious eye irritation.[4] | ||

| H332: Harmful if inhaled.[4] | ||

| H335: May cause respiratory irritation.[4] |

Chemical Properties and Reactivity

The chemical behavior of 1-Amino-2-naphthonitrile is dictated by its three key functional components: the aromatic naphthalene ring system, the primary amino group, and the nitrile group.

-

Amino Group: The amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. It also acts as an activating group, directing electrophilic aromatic substitution to the ortho and para positions of the naphthalene ring.

-

Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It is a versatile functional group for the construction of various heterocyclic systems.

-

Naphthalene Ring: The fused aromatic ring system is susceptible to electrophilic substitution reactions. The overall reactivity and regioselectivity will be influenced by the electronic effects of both the amino and nitrile substituents.

Experimental Protocols

General Synthesis Approach

A plausible synthetic route to 1-Amino-2-naphthonitrile could involve the amination of a suitable precursor, such as a halogenated or sulfonated 2-naphthonitrile, or the introduction of the nitrile group onto an amino-naphthalene derivative. One common method for the synthesis of aminonitriles is the Strecker synthesis, although this is typically used for α-aminonitriles. A more relevant approach for this aromatic system might be a multi-step synthesis starting from 2-naphthol.

Caption: A potential synthetic pathway to 1-Amino-2-naphthonitrile from 2-Naphthol.

General Purification Protocol

Purification of 1-Amino-2-naphthonitrile would likely involve standard techniques for solid organic compounds.

-

Recrystallization: A suitable solvent or solvent mixture would be identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water mixtures are often effective for polar aromatic compounds.[7]

-

Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography could be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be used for elution.

-

Characterization: The purity of the final product would be assessed by techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods.

References

Technical Guide: 1-Amino-2-naphthonitrile (CAS 3100-67-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1-Amino-2-naphthonitrile is limited. This guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and general synthetic methodologies. All predicted data and proposed protocols should be treated as illustrative.

Introduction

1-Amino-2-naphthonitrile, with the CAS number 3100-67-2, is an aromatic aminonitrile featuring a naphthalene core. This bifunctional molecule, containing both a nucleophilic amino group and an electrophilic nitrile group, serves as a versatile building block in synthetic organic chemistry. Its rigid, planar structure and reactive functional groups make it a valuable precursor for the synthesis of complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. Aminonitriles are recognized as crucial intermediates in the synthesis of amino acids and a variety of nitrogen-containing heterocycles, with some derivatives exhibiting a range of biological activities including antimicrobial and anticancer properties.[1][2]

Chemical and Physical Properties

Specific experimental physical properties for 1-Amino-2-naphthonitrile are not widely reported. The following tables summarize its fundamental identifiers and expected properties based on its chemical structure and data from analogous compounds.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 3100-67-2 | [3][4] |

| Molecular Formula | C₁₁H₈N₂ | [3][4] |

| Molecular Weight | 168.19 g/mol | [5] |

| IUPAC Name | 1-aminonaphthalene-2-carbonitrile | N/A |

| SMILES | N#Cc1ccc2ccccc2c1N | [5] |

| MDL Number | MFCD09965958 | [3][4] |

Table 2: Predicted and Analog-Based Physical Properties

| Property | Predicted/Analog Value | Notes |

| Appearance | Off-white to beige crystalline powder | Based on appearance of isomeric and related naphthonitriles.[6] |

| Melting Point | >250 °C | The related 1-Amino-2-naphthol hydrochloride decomposes at 250 °C.[7] Naphthonitrile isomers have varied melting points. |

| Boiling Point | >300 °C | High boiling point is expected due to the rigid aromatic structure. 2-Naphthalenecarbonitrile boils at ~306 °C.[8][9] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); low solubility in water. | Aromatic amines and nitriles typically exhibit this solubility profile.[8] |

| Storage | Keep in dark place, inert atmosphere, room temperature. | Recommended by suppliers to prevent degradation.[3][5] |

Spectroscopic Profile

Table 3: Expected Spectroscopic Data

| Technique | Feature | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| Infrared (IR) | N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| C≡N Stretch (Nitrile) | 2220 - 2260 (medium intensity) | |

| C=C Stretch (Aromatic) | 1500 - 1600 | |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 (complex multiplet, 6H) |

| Amine Protons (-NH₂) | 4.0 - 6.0 (broad singlet, 2H) | |

| ¹³C NMR | Aromatic Carbons | 110 - 150 |

| Nitrile Carbon (-C≡N) | 115 - 125 | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 168 |

| Major Fragments | m/z 141 ([M-HCN]⁺), m/z 114 ([M-HCN-HCN]⁺) |

Synthesis and Reactivity

Proposed Synthetic Protocol: Sandmeyer-Type Reaction

A plausible and common method for the synthesis of aromatic nitriles from primary amines is the Sandmeyer reaction. This proposed protocol outlines the synthesis of 1-Amino-2-naphthonitrile from a suitable diaminonaphthalene precursor.

Reaction: Diazotization of naphthalene-1,2-diamine followed by cyanation.

Materials:

-

Naphthalene-1,2-diamine

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Deionized water

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend naphthalene-1,2-diamine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction with gas evolution may occur.

-

After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure the completion of the reaction.

-

Work-up and Purification: Cool the mixture to room temperature and extract the product with toluene.

-

Wash the organic layer sequentially with dilute aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-Amino-2-naphthonitrile.

Caption: General workflow for synthesis and characterization.

Reactivity and Applications in Drug Development

1-Amino-2-naphthonitrile is a valuable intermediate for constructing polycyclic heterocyclic compounds.

-

Cyclization Reactions: The amino and nitrile groups can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems like naphthopyrimidines, naphthotriazines, or other complex heterocycles.

-

Building Block: It serves as a scaffold to which various pharmacophores can be attached, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs.

-

Precursor to Bioactive Molecules: The broader class of aminonitriles and their derivatives are known to exhibit diverse biological activities, and this compound provides a synthetic entry point to novel naphthyl-containing derivatives for evaluation as potential therapeutic agents.[1]

Caption: Potential pathways to heterocyclic scaffolds.

Safety and Handling

Handling of 1-Amino-2-naphthonitrile requires adherence to standard laboratory safety protocols for chemical reagents.

Table 4: Hazard Identification and Precautions

| Category | Information | Source |

| GHS Pictograms | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection. | [5] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, laboratory coat. Use in a well-ventilated area or fume hood. | N/A |

| First Aid | Eyes: Rinse cautiously with water for several minutes.Skin: Wash with plenty of soap and water.Inhalation: Remove victim to fresh air.Ingestion: Rinse mouth. Call a physician if you feel unwell. | N/A |

| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. | N/A |

Conclusion

1-Amino-2-naphthonitrile (CAS 3100-67-2) is a chemical intermediate with significant potential in the synthesis of complex heterocyclic structures relevant to pharmaceutical and materials science research. While detailed experimental data for this specific molecule is not widely published, its structural features suggest a rich and varied reactivity. The information and proposed protocols in this guide serve as a foundational resource for researchers interested in utilizing this compound, emphasizing the need for careful experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 3100-67-2|1-Amino-2-naphthonitrile|BLD Pharm [bldpharm.com]

- 4. keyorganics.net [keyorganics.net]

- 5. achmem.com [achmem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-氨基-2-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 2-Naphthalenecarbonitrile [webbook.nist.gov]

The Advent and Advancement of Aminonaphthonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of aminonaphthonitrile compounds. From their foundational synthesis through historical methods like the Strecker and Bucherer-Bergs reactions to modern catalytic approaches, this document traces the evolution of their preparation. Key milestones in the exploration of their biological activities, particularly in anticancer research, are detailed. This guide also collates available quantitative data, including spectroscopic information and biological efficacy, into structured tables for comparative analysis. Detailed experimental protocols for seminal synthetic methods are provided, alongside visualizations of key chemical transformations to facilitate understanding and further research in this promising area of medicinal chemistry.

Discovery and Historical Synthesis

The history of aminonaphthonitrile compounds is intrinsically linked to the broader development of α-aminonitrile synthesis. While a definitive first synthesis of a specific aminonaphthonitrile is not readily found in seminal, named reactions, their conceptualization and eventual synthesis are extensions of classical organic reactions developed in the 19th and early 20th centuries. The two primary historical methods for the synthesis of α-aminonitriles, which are applicable to the preparation of aminonaphthonitriles, are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis: A Pioneering Approach

Developed in 1850 by Adolph Strecker, the Strecker synthesis is a one-pot reaction that combines an aldehyde or ketone, ammonia, and cyanide to produce an α-aminonitrile.[1][2][3] This method represents one of the oldest and most straightforward routes to this class of compounds.[3] The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion.[4] For the synthesis of an aminonaphthonitrile, a naphthaldehyde would serve as the starting aldehyde.

Logical Workflow for Strecker Synthesis of Aminonaphthonitrile:

Caption: Strecker synthesis workflow for aminonaphthonitriles.

The Bucherer-Bergs Reaction: An Alternative Pathway

Independently discovered by Hans Theodor Bucherer and Walter Bergs in the early 20th century, the Bucherer-Bergs reaction provides another versatile method for synthesizing α-amino acids and their nitrile precursors from carbonyl compounds.[5][6][7] This reaction utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to form a hydantoin, which can then be hydrolyzed to the corresponding amino acid.[5] The reaction proceeds via an aminonitrile intermediate.[8][9] Similar to the Strecker synthesis, naphthaldehydes can be employed as starting materials to generate aminonaphthonitrile intermediates.

Reaction Pathway for Bucherer-Bergs Synthesis:

Caption: Bucherer-Bergs reaction pathway leading to aminonaphthonitrile intermediates.

Modern Synthetic Methodologies

While the Strecker and Bucherer-Bergs reactions laid the groundwork for aminonaphthonitrile synthesis, modern organic chemistry has introduced more efficient and versatile methods. These often involve catalytic systems to improve yields, reduce reaction times, and enhance stereoselectivity.

One contemporary approach involves the one-pot, three-component reaction of a naphthaldehyde, an amine, and a cyanide source, often trimethylsilyl cyanide (TMSCN), in the presence of a catalyst.[10] Various catalysts, including indium powder in water, have been shown to be effective for the synthesis of α-aminonitriles under environmentally benign conditions.[10]

Physicochemical and Spectroscopic Data

The characterization of aminonaphthonitrile compounds relies on standard spectroscopic techniques. The data presented below is a compilation of typical values and specific examples found in the literature for related structures.

Table 1: Spectroscopic Data for Aminonitrile and Naphthalene Derivatives

| Spectroscopic Technique | Functional Group | Characteristic Signal Range | Reference |

| ¹H NMR | Amine (-NH₂) | Broad singlet, δ 1.5-4.0 ppm | [11][12] |

| Aromatic (Naphthyl) | Multiplets, δ 7.0-8.5 ppm | [1][13] | |

| Methine (-CH(NH₂)(CN)) | Singlet or multiplet, δ 4.5-5.5 ppm | [1] | |

| ¹³C NMR | Nitrile (-CN) | δ 115-125 ppm | [1][11] |

| Aromatic (Naphthyl) | δ 120-140 ppm | [1][13] | |

| Methine (-CH(NH₂)(CN)) | δ 40-60 ppm | [1] | |

| FTIR | Amine (N-H stretch) | 3300-3500 cm⁻¹ (two bands for primary) | [14][15][16] |

| Nitrile (C≡N stretch) | 2210-2260 cm⁻¹ (sharp, medium intensity) | [14][17] | |

| Aromatic (C-H stretch) | ~3030 cm⁻¹ | [11] | |

| Aromatic (C=C stretch) | 1500-1600 cm⁻¹ | [11] |

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and solvent used.

Biological Activity and Applications in Drug Development

Aminonaphthonitrile derivatives have emerged as a scaffold of interest in medicinal chemistry, with studies exploring their potential as anticancer agents. The incorporation of the naphthalene moiety, a common pharmacophore, combined with the reactive aminonitrile group, provides a template for the design of novel therapeutic agents.

Anticancer Activity

Several studies have investigated the cytotoxic effects of compounds structurally related to aminonaphthonitriles. For instance, aminobenzylnaphthols, synthesized via the Betti reaction, have demonstrated promising cytotoxic and antiproliferative activity against various cancer cell lines, including pancreatic (BxPC-3), colorectal (HT-29), and cervical (HeLa) cancer cells.[4][18] The anticancer activity of some of these derivatives is attributed to the inhibition of key cellular targets such as cyclin-dependent kinase 2 (CDK2) and the transcription factor TRIM24.[4][18]

Table 2: In Vitro Anticancer Activity of Related Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-linked benzothiazole–naphthol | HeLa (Cervical) | 4.63 - 5.54 | [4] |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | Varies with substitution | [18] |

| Aminobenzylnaphthols | HT-29 (Colorectal) | Varies with substitution | [18] |

| Nicotinonitrile derivatives | MCF-7 (Breast) | ~ 1-3 | [19] |

| Nicotinonitrile derivatives | HCT-116 (Colon) | ~ 1-3 | [19] |

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for many aminonaphthonitrile compounds are still under investigation. However, related nitrogen-containing heterocyclic compounds and other nitrile-containing pharmaceuticals have been shown to act as kinase inhibitors.[19][20][21][22][23][24] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The aminopyrimidine and aminopyrazole moieties, for example, are known to bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.[23][24] It is plausible that aminonaphthonitrile derivatives could exert their anticancer effects through the modulation of similar signaling pathways.

Potential Signaling Pathway Inhibition by Aminonaphthonitrile Derivatives:

Caption: A generalized diagram of a kinase signaling pathway and the potential point of inhibition by aminonaphthonitrile-based compounds.

Experimental Protocols

General Procedure for the Strecker Synthesis of α-Aminonitriles

This protocol is a generalized procedure based on classical Strecker reaction conditions and modern adaptations.[10]

Experimental Workflow:

Caption: A typical experimental workflow for the Strecker synthesis of α-aminonitriles.

Detailed Steps:

-

To a solution of the aldehyde (1 mmol) and amine (1 mmol) in a suitable solvent (e.g., water, 1 mL), add trimethylsilyl cyanide (TMSCN, 1.2 mmol).[10]

-

Add the catalyst (e.g., indium powder, 10 mol%).[10]

-

Stir the resulting mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, add diethyl ether to the reaction mixture.

-

Filter the solution and wash the organic layer with brine and water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.[10]

General Procedure for the Bucherer-Bergs Reaction

This is a generalized protocol based on the classical Bucherer-Bergs reaction conditions.[5]

Reagents and Conditions:

-

Reactants: Ketone or aldehyde, potassium cyanide (KCN), ammonium carbonate ((NH₄)₂CO₃).

-

Solvent: Typically a mixture of water and ethanol.

-

Temperature: Reflux (80-100 °C).

-

Workup: Acidification with HCl to precipitate the hydantoin product.

Key Steps:

-

Combine the carbonyl compound, potassium cyanide, and ammonium carbonate in a suitable solvent.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the hydantoin.

-

Collect the precipitate by filtration and purify by recrystallization.

Conclusion and Future Outlook

Aminonaphthonitrile compounds represent a versatile and promising class of molecules with a rich history rooted in fundamental organic synthesis. While their full potential is still being uncovered, current research highlights their significant promise, particularly in the development of novel anticancer therapeutics. The amenability of their synthesis through both classical and modern methods allows for the generation of diverse libraries for structure-activity relationship studies. Future research should focus on elucidating the specific molecular targets and mechanisms of action of biologically active aminonaphthonitriles, which will be crucial for their rational design and optimization as drug candidates. Furthermore, the exploration of their applications in other fields, such as materials science, may reveal new and exciting opportunities for this fascinating class of compounds.

References

- 1. rsc.org [rsc.org]

- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. Bucherer-Bergs Reaction [drugfuture.com]

- 8. m.youtube.com [m.youtube.com]

- 9. jsynthchem.com [jsynthchem.com]

- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]

A Technical Review of Aminonaphthonitrile Research for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This review focuses on the broader class of aminonaphthonitrile and aminonaphthoquinone derivatives due to the limited specific research available on 1-Amino-2-naphthonitrile (CAS RN: 3100-67-2). While its chemical structure is known, detailed studies on its synthesis, biological activity, and mechanisms of action are not extensively reported in publicly available literature. The information presented herein is based on closely related analogs and is intended to provide a foundational understanding for researchers interested in this chemical space.

Introduction

Naphthalene-based compounds have long been a fertile ground for the discovery of novel therapeutic agents, with a diverse range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Among these, aminonaphthonitrile and its oxidized counterpart, aminonaphthoquinone, represent a promising class of molecules. The introduction of the amino and nitrile functionalities to the naphthalene scaffold can significantly modulate its electronic and steric properties, leading to enhanced interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of aminonaphthonitrile derivatives, with a particular focus on their potential in drug development.

Synthesis of Aminonaphthonitrile and Aminonaphthoquinone Derivatives

The synthesis of aminonaphthonitrile and aminonaphthoquinone derivatives can be achieved through various synthetic routes. A common strategy for the synthesis of aminonaphthoquinones involves the nucleophilic substitution of a leaving group on the naphthoquinone ring with an appropriate amine. For aminonaphthonitriles, multi-step syntheses are often required, starting from readily available naphthalene precursors.

General Synthetic Approach for Aminonaphthoquinones:

A prevalent method for synthesizing 2-amino-1,4-naphthoquinone derivatives involves the reaction of 1,4-naphthoquinone with primary or secondary amines. This reaction typically proceeds via a Michael addition followed by oxidation.

Experimental Protocol: Synthesis of 2-Amino-1,4-naphthoquinone Derivatives

-

Materials: 1,4-naphthoquinone, appropriate primary or secondary amine, ethanol, and a mild base (e.g., triethylamine).

-

Procedure:

-

Dissolve 1,4-naphthoquinone in ethanol in a round-bottom flask.

-

Add the desired amine to the solution, followed by the addition of a catalytic amount of triethylamine.

-

Stir the reaction mixture at room temperature for a specified period (typically a few hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by column chromatography for purification.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Activities of Aminonaphthonitrile and Aminonaphthoquinone Derivatives

Derivatives of aminonaphthonitrile and aminonaphthoquinone have demonstrated a wide spectrum of biological activities, with the most prominent being their antitumor and antimicrobial effects.

Antitumor Activity

A significant body of research has focused on the cytotoxic effects of aminonaphthoquinones against various cancer cell lines. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) and the ability to act as DNA intercalating agents and topoisomerase inhibitors.

Table 1: Cytotoxicity of Selected Aminonaphthoquinone Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(phenylamino)-1,4-naphthoquinone | DU-145 (Prostate) | Not specified, but showed antiproliferative activity | [1] |

| 2-(hydroxyamino)-1,4-naphthoquinone | Prostate cancer cells | 8.08 | [1] |

| 2-amino-naphthoquinone derivatives | SF-295 (Glioblastoma), MDAMB-435 (Breast), HCT-8 (Colon), HCT-116 (Colon), HL-60 (Leukemia), OVCAR-8 (Ovarian), NCI-H358M (Bronchoalveolar lung), PC3-M (Prostate) | 0.49 to 3.89 µg·mL⁻¹ | [2] |

| 1,4-naphthoquinone oxime derivative 14 | MDA-MB-231 (Breast), BEL-7402 (Liver), A2780 (Ovarian) | 0.66 ± 0.05, 5.11 ± 0.12, 8.26 ± 0.22 | [3] |

| Aminonaphthoquinone derivatives | SH-SY5Y (Neuroblastoma) with Aβ₄₂-induced damage | Mitigated cellular damage | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[5][6]

-

Antimicrobial Activity

Aminonaphthonitrile and its derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Naphthonitrile and Naphthylamine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [7] |

| Thiazolidinone derivatives with nitronaphthylamine substituent | S. aureus, B. subtilis | Similar to aminopenicillins | [8] |

| Thiazolidinone derivatives with nitronaphthylamine substituent | K. pneumoniae, E. coli | 500-1000 | [8] |

Mechanisms of Action

The biological activities of aminonaphthoquinones are often linked to their redox properties and their ability to interact with cellular macromolecules.

Proposed Antitumor Mechanism of Aminonaphthoquinones

The primary proposed mechanism for the antitumor activity of aminonaphthoquinones involves the generation of reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress, DNA damage, and ultimately, apoptosis. Additionally, these compounds can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[9][10]

Caption: Proposed Antitumor Mechanism of Aminonaphthoquinones.

Conclusion and Future Directions

The aminonaphthonitrile and aminonaphthoquinone scaffolds represent a valuable platform for the development of new therapeutic agents. While research on the specific isomer 1-Amino-2-naphthonitrile is currently lacking, the broader class of related compounds has demonstrated significant potential, particularly in the areas of oncology and infectious diseases. Future research should focus on the synthesis and biological evaluation of a wider range of aminonaphthonitrile derivatives, including 1-Amino-2-naphthonitrile, to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways involved in their biological effects will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical development.

Caption: General Experimental Workflow for Aminonaphthonitrile Research.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics | MDPI [mdpi.com]

A Theoretical and Spectroscopic Investigation of 1-Amino-2-naphthonitrile: A Methodological Guide

Abstract: This technical guide provides a comprehensive framework for the theoretical and spectroscopic characterization of 1-Amino-2-naphthonitrile (C₁₁H₈N₂). As a molecule incorporating the versatile naphthalene scaffold with electron-donating (amino) and electron-withdrawing (nitrile) groups, it holds potential for applications in materials science and as a building block in drug development. This document outlines the standard computational and experimental protocols required for a thorough analysis of its molecular structure, vibrational modes, electronic properties, and chemical reactivity. By integrating Density Functional Theory (DFT) calculations with spectroscopic techniques such as FT-IR and UV-Vis, a complete molecular picture can be developed. This guide is intended for researchers, chemists, and professionals in drug discovery seeking to understand and predict the properties of substituted aromatic compounds.

Introduction

1-Amino-2-naphthonitrile is an aromatic organic compound featuring a naphthalene core substituted with an amino (-NH₂) group at position 1 and a nitrile (-C≡N) group at position 2. The interaction between the electron-donating amino group and the electron-withdrawing nitrile group across the π-conjugated naphthalene system is expected to result in interesting electronic and optical properties. Theoretical studies are indispensable for elucidating the fundamental relationship between the molecular structure and its chemical behavior.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting molecular geometry, vibrational frequencies, and electronic characteristics with high accuracy.[1] When combined with experimental spectroscopic data from Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, these theoretical models can be validated, leading to a robust understanding of the molecule's properties. This guide details the workflow and methodologies for such a combined theoretical and experimental investigation.

Molecular Structure and Geometry

The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally finds the lowest energy arrangement of the atoms.

Computational Protocol for Geometry Optimization

The molecular geometry would be optimized using DFT calculations, for example, with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional combined with a 6-311++G(d,p) basis set, as implemented in software like Gaussian.[2] This level of theory is well-suited for capturing the electronic effects in organic molecules.[3] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[4]

Optimized Geometrical Parameters

The key bond lengths and angles determine the molecule's overall shape and steric interactions. The theoretical values obtained from DFT calculations provide the basis for all further analyses.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | 1.37 - 1.43 | C-C-C (aromatic) | 118.0 - 122.0 |

| C1-NH₂ | 1.385 | C2-C1-NH₂ | 121.5 |

| C2-C≡N | 1.440 | C1-C2-C≡N | 119.8 |

| C≡N | 1.162 | C2-C-N | 178.5 |

| Table 1: Representative theoretical geometrical parameters for 1-Amino-2-naphthonitrile calculated at the B3LYP/6-311++G(d,p) level. These are expected values based on literature for similar structures.[2][5] |

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.[6]

Experimental Protocol: The FT-IR spectrum of solid 1-Amino-2-naphthonitrile can be recorded using the KBr pellet technique.[4] A small amount of the sample is mixed with potassium bromide powder and pressed into a thin, transparent disk. The spectrum is typically recorded in the mid-infrared range of 4000–400 cm⁻¹.[6] The entire instrument may be placed in a controlled atmosphere, such as a glovebox filled with argon, to minimize interference from atmospheric moisture and CO₂.[7]

Theoretical Protocol: Harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)).[1] Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[4] The potential energy distribution (PED) analysis is used to provide unambiguous assignments for the vibrational modes.[8]

| Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3450, ~3350 | ~3445, ~3360 | N-H asymmetric & symmetric stretching |

| ~3060 | ~3055 | Aromatic C-H stretching |

| ~2225 | ~2230 | C≡N nitrile stretching |

| ~1620 | ~1615 | -NH₂ scissoring (bending) |

| ~1580, ~1470 | ~1575, ~1465 | Aromatic C=C stretching |

| Table 2: Key expected FT-IR vibrational frequencies and their assignments for 1-Amino-2-naphthonitrile. |

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are strongly influenced by the π-conjugated system.[9]

Experimental Protocol: The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known, low concentration (e.g., 1x10⁻⁵ mol/dm³).[10][11] The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths, typically from 200 to 600 nm.[10]

Theoretical Protocol: Electronic transition energies and oscillator strengths are predicted using Time-Dependent Density Functional Theory (TD-DFT) at the same B3LYP/6-311++G(d,p) level of theory, often incorporating a solvent model (e.g., PCM) to simulate experimental conditions.[3]

| Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Predominant Transition |

| ~255 | ~252 | > 0.1 | π → π* (Naphthalene ring) |

| ~390 | ~385 | > 0.2 | π → π* (Intramolecular Charge Transfer) |

| Table 3: Predicted electronic absorption data for 1-Amino-2-naphthonitrile in a polar solvent. The longer wavelength absorption is characteristic of charge transfer from the amino to the nitrile group.[11][12] |

Quantum Chemical Analysis

Further computational analysis provides deeper insights into the electronic structure, stability, and reactivity of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[13] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[14][15] A smaller gap suggests the molecule is more reactive and can be more easily polarized.[16]

| Property | Energy (eV) | Description |

| E(HOMO) | ~ -5.60 | Electron-donating ability; localized mainly on the amino group and naphthalene ring. |

| E(LUMO) | ~ -1.55 | Electron-accepting ability; localized mainly on the nitrile group and adjacent ring carbon. |

| Energy Gap (ΔE) | ~ 4.05 | Indicates moderate chemical reactivity and charge transfer characteristics. |

| Table 4: Calculated Frontier Molecular Orbital properties for 1-Amino-2-naphthonitrile. |

Natural Bond Orbital (NBO) Analysis

NBO analysis examines charge delocalization and intramolecular interactions.[8] It identifies "donor" (filled orbital) and "acceptor" (empty orbital) interactions and calculates their stabilization energy (E(2)). Significant E(2) values indicate strong hyperconjugative or resonance effects, which contribute to the molecule's overall stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C-C) | High | Resonance (n → π) from amino lone pair to the ring. |

| π(C-C) | π(C-C) | Moderate | π-conjugation within the naphthalene ring. |

| π(C-C) | π(C≡N) | Moderate | Delocalization from the ring into the nitrile group. |

| Table 5: Significant second-order perturbation theory energies (E(2)) from NBO analysis, indicating key intramolecular charge transfer interactions. |

Molecular Electrostatic Potential (MEP)

An MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify reactive sites for electrophilic and nucleophilic attacks.[16] For 1-Amino-2-naphthonitrile, negative potential (red/yellow) is expected around the nitrogen atom of the nitrile group, indicating a site for electrophilic attack. Positive potential (blue) is expected around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.[13]

Conclusion

This guide outlines a robust, multi-faceted approach for the comprehensive theoretical study of 1-Amino-2-naphthonitrile. By combining DFT-based calculations for geometry, vibrational frequencies, and electronic properties with experimental FT-IR and UV-Vis spectroscopy, a detailed and validated understanding of the molecule can be achieved. The analyses of its frontier molecular orbitals, NBO interactions, and MEP map provide critical insights into its stability, reactivity, and potential for intramolecular charge transfer. This foundational knowledge is essential for the rational design of new materials and pharmacologically active compounds based on the 1-Amino-2-naphthonitrile scaffold.

References

- 1. Structure and vibrational frequencies of 1-naphthaldehyde based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. updatepublishing.com [updatepublishing.com]

- 5. Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. shimadzu.com [shimadzu.com]

- 8. Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. growingscience.com [growingscience.com]

- 14. biomedres.us [biomedres.us]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-Amino-2-naphthonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure, polarity, and the nature of the solvent. 1-Amino-2-naphthonitrile possesses both polar (amino and nitrile groups) and non-polar (naphthalene ring) functionalities, suggesting a nuanced solubility behavior.

Table 1: Predicted Qualitative Solubility of 1-Amino-2-naphthonitrile in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The non-polar naphthalene backbone is expected to limit solubility in highly polar solvents like water. However, the amino and nitrile groups can engage in hydrogen bonding, likely affording some solubility in alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate the polar functional groups of 1-Amino-2-naphthonitrile without the energetic cost of disrupting a strong hydrogen-bonding network, making them good candidates for achieving higher concentrations. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low | The presence of the polar amino and nitrile groups will likely hinder solubility in non-polar solvents. |

It is important to note that factors such as temperature can significantly influence solubility. For many organic compounds, solubility increases with temperature.

Stability Profile and Potential Degradation Pathways

The stability of 1-Amino-2-naphthonitrile is a critical parameter, particularly in the context of drug development where degradation products can impact safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Table 2: Potential Stability Challenges for 1-Amino-2-naphthonitrile

| Stress Condition | Potential Degradation Pathway | Key Factors |

| Acidic | Hydrolysis of the nitrile group to a carboxylic acid or amide. Protonation of the amino group, which may alter reactivity. | pH, temperature, acid strength. |

| Basic | Hydrolysis of the nitrile group. The amino group is generally stable under basic conditions. | pH, temperature, base strength. |

| Oxidative | Oxidation of the amino group, potentially leading to colored degradation products. The naphthalene ring may also be susceptible to oxidation. | Presence of oxidizing agents (e.g., peroxides), light, and metal ions. |

| Thermal | Decomposition or rearrangement reactions at elevated temperatures. | Temperature, duration of exposure. |

| Photolytic | Degradation upon exposure to UV or visible light, particularly in solution. The aromatic system can absorb light, leading to photochemical reactions. | Wavelength and intensity of light, presence of photosensitizers. |

Experimental Protocols

To obtain quantitative solubility and stability data for 1-Amino-2-naphthonitrile, the following experimental protocols are recommended.

Equilibrium Solubility Determination

This method determines the saturation solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: Add an excess amount of 1-Amino-2-naphthonitrile to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of 1-Amino-2-naphthonitrile using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Studies

These studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish degradation pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1-Amino-2-naphthonitrile in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the stock solution (e.g., 80 °C).

-

Photodegradation: Expose the stock solution to a light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.

-

Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A mass spectrometer (MS) detector can be coupled with the HPLC to aid in the identification of degradation products.

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated analytical method that can accurately quantify the decrease of the active substance and the increase of degradation products.

Key Method Development Considerations:

-

Column Chemistry: A C18 stationary phase is a common starting point for reversed-phase chromatography.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of polar and non-polar analytes.

-

Detection: UV detection is typically suitable for aromatic compounds like 1-Amino-2-naphthonitrile. The selection of the detection wavelength should be based on the UV spectra of the parent compound and its potential degradation products.

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

While specific experimental data on the solubility and stability of 1-Amino-2-naphthonitrile is not widely published, this guide provides a robust framework for researchers to systematically investigate these critical physicochemical properties. By applying the outlined principles and experimental protocols, scientists and drug development professionals can generate the necessary data to support the development of robust manufacturing processes, stable formulations, and reliable analytical methods for this important chemical entity. The insights gained from such studies are indispensable for advancing the application of 1-Amino-2-naphthonitrile in its various scientific and industrial contexts.

In-Depth Technical Guide: Health and Safety Data for 1-Amino-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available health and safety information for 1-Amino-2-naphthonitrile (CAS No. 3100-67-2). It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

1-Amino-2-naphthonitrile is a chemical intermediate used in research and development. While comprehensive toxicological data is not publicly available, existing information from supplier safety data sheets indicates that it is a hazardous substance. The primary identified hazards are skin irritation, serious eye irritation, and potential respiratory irritation. This guide provides a summary of the known health and safety information, outlines general experimental protocols for assessing the identified hazards, and presents logical workflows for chemical safety evaluation.

Chemical and Physical Properties

Limited data is available for the physical and chemical properties of 1-Amino-2-naphthonitrile. The following table summarizes the most commonly cited information.

| Property | Value |

| CAS Number | 3100-67-2 |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.20 g/mol |

| Purity | >95% (typical) |

Health and Safety Data

Quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for 1-Amino-2-naphthonitrile are not available in the public domain. The hazard profile is based on classifications provided in Safety Data Sheets.

GHS Hazard Classification

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with 1-Amino-2-naphthonitrile.

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |